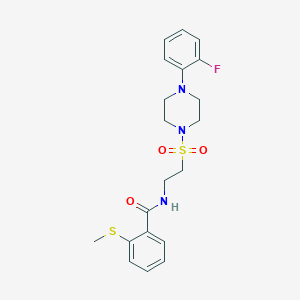
N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-(methylthio)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-(methylthio)benzamide is a useful research compound. Its molecular formula is C20H24FN3O3S2 and its molecular weight is 437.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Analytical Derivatization in Liquid Chromatography
A new sulfonate reagent, related to N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-(methylthio)benzamide, was synthesized for analytical derivatization in liquid chromatography. This reagent includes a fluorophore for sensitive detection after tagging to an analyte and a tertiary amino function for easy removal post-derivatization. It demonstrated high sensitivity and linear detection range for caproic acid analysis, with successful removal of excess reagent in organic solvents through aqueous acid treatment (Wu et al., 1997).
In Vitro Metabolic Profiling
The metabolism of a novel antidepressant structurally similar to this compound was extensively studied using human liver microsomes and recombinant enzymes. This compound was metabolized into several products through pathways involving CYP2D6, CYP2C9, and other enzymes, revealing its complex metabolic profile and helping to understand its pharmacokinetics and potential drug interactions (Hvenegaard et al., 2012).
Antibacterial Activity
Compounds derived from piperazine, akin to this compound, showed significant antibacterial activity. A series of these compounds were synthesized and demonstrated in vitro and in vivo efficacy against gram-negative bacteria, including Pseudomonas aeruginosa, outperforming known antibiotics in some cases. These findings highlight the potential of such compounds in developing new antibacterial therapies (Matsumoto & Minami, 1975).
Exploration of Serotonin 1A Receptors
A compound structurally related to this compound, tagged with a fluorine-18 label, was used as a selective serotonin 1A (5-HT(1A)) imaging probe. This research involved quantifying 5-HT(1A) receptor densities in the living brains of Alzheimer's disease patients using positron emission tomography (PET). The study provided insights into the disease's pathophysiology and potential therapeutic targets (Kepe et al., 2006).
Development of Antimicrobial and Antiviral Agents
Research into new urea and thiourea derivatives of piperazine, including compounds related to this compound, led to the synthesis of compounds with promising antiviral and antimicrobial activities. These derivatives were evaluated against Tobacco mosaic virus (TMV) and various microbial strains, demonstrating significant bioactivity and highlighting their potential as new therapeutic agents (Reddy et al., 2013).
Propiedades
IUPAC Name |
N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]-2-methylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN3O3S2/c1-28-19-9-5-2-6-16(19)20(25)22-10-15-29(26,27)24-13-11-23(12-14-24)18-8-4-3-7-17(18)21/h2-9H,10-15H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBYBEOGMGOCARG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2,2-dimethyl-N-[4-(morpholin-4-yl)but-2-yn-1-yl]propanamide](/img/structure/B2759508.png)
![4-[2-(2-Chlorophenoxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B2759509.png)
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-methylbenzamide](/img/structure/B2759511.png)

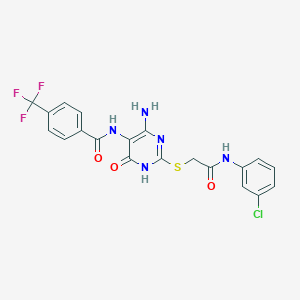
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)prop-2-en-1-one](/img/structure/B2759516.png)
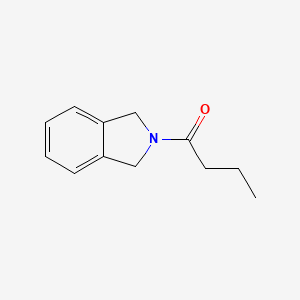
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-difluorobenzamide](/img/structure/B2759518.png)

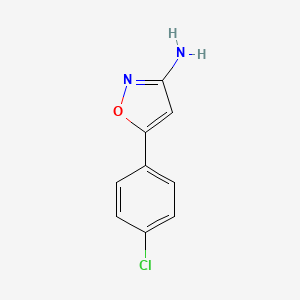

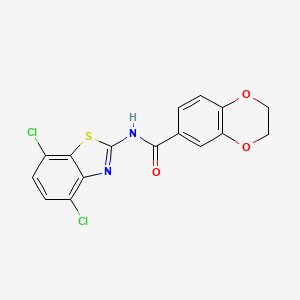
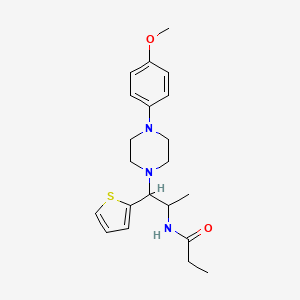
![4-Bromo-1-methylpyrazolo[3,4-c]pyridine;hydrochloride](/img/structure/B2759530.png)
